molecular formula C17H18N2O4 B5906196 (2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

(2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B5906196
M. Wt: 314.34 g/mol
InChI Key: NKJMQWXVDRZHOZ-DOMZBBRYSA-N
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Description

(2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound that features a quinoline moiety and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the dimethyl groups at the 2 and 6 positions of the quinoline ring.

    Formation of the Pyrrolidine Ring: This can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Coupling of the Quinoline and Pyrrolidine Moieties: This step involves the formation of an amide bond between the quinoline carbonyl group and the pyrrolidine carboxylic acid group, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which have a quinoline moiety.

    Pyrrolidine Derivatives: Compounds like proline and pyrrolidine-based drugs.

Uniqueness

The uniqueness of (2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific combination of a quinoline and a pyrrolidine ring, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

(2S,4R)-1-(2,6-dimethylquinoline-3-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-9-3-4-14-11(5-9)6-13(10(2)18-14)16(21)19-8-12(20)7-15(19)17(22)23/h3-6,12,15,20H,7-8H2,1-2H3,(H,22,23)/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJMQWXVDRZHOZ-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3CC(CC3C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3C[C@@H](C[C@H]3C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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